molecular formula C13H19NO3S B7591888 2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine

2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine

Cat. No. B7591888
M. Wt: 269.36 g/mol
InChI Key: NRXSXQCJAVJCLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine, also known as DMSM, is a chemical compound that has been widely used in scientific research. It is a morpholine derivative that has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine is not fully understood. However, it has been proposed that 2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine may inhibit the activity of enzymes involved in the biosynthesis of certain molecules, such as nucleotides and lipids. 2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. 2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine has also been shown to have antiviral activity against influenza virus and herpes simplex virus.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine in lab experiments is its relatively low toxicity. 2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine has been shown to have low acute toxicity and is not mutagenic or genotoxic. However, one limitation of using 2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine. One area of research is the development of new synthetic methods for 2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine and its derivatives. Another area of research is the investigation of the mechanism of action of 2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine and its potential therapeutic applications. Additionally, the development of new formulations of 2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine with improved solubility and bioavailability may also be an area of future research.
In conclusion, 2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine, or 2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine, is a chemical compound that has been widely used in scientific research. It has various scientific research applications, including medicinal chemistry, drug discovery, and pharmacology. 2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine has been shown to have anticancer, antiviral, and antibacterial properties. Although 2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine has some limitations, such as low solubility in water, it remains a promising compound for future research.

Synthesis Methods

The synthesis of 2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine involves the reaction of 2,4-dimethylphenyl isocyanate with morpholine in the presence of a catalyst. The resulting product is then treated with methanesulfonyl chloride to obtain 2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine. The purity of the final product can be improved by recrystallization.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine has been used in various scientific research studies, including medicinal chemistry, drug discovery, and pharmacology. It has been shown to have anticancer, antiviral, and antibacterial properties. 2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine has also been used as a reagent in organic synthesis reactions.

properties

IUPAC Name

2-(2,4-dimethylphenyl)-4-methylsulfonylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-10-4-5-12(11(2)8-10)13-9-14(6-7-17-13)18(3,15)16/h4-5,8,13H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXSXQCJAVJCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2CN(CCO2)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine

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